6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-13-5-8-16(9-6-13)28-23-20(14(2)27-28)21(17(12-24)22(25)26-23)15-7-10-18(29-3)19(11-15)30-4/h5-11H,1-4H3,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYSBQWWZLPYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
- IUPAC Name : 6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
The structure of this compound features multiple functional groups that contribute to its biological properties. The presence of amino, methoxy, and cyano groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing cellular pathways and biological responses. For instance, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Exhibits significant inhibitory effects on various cancer cell lines. |
| Anti-inflammatory Effects | Potential to reduce inflammation through modulation of cytokine release. |
| Enzyme Inhibition | Inhibits specific protein kinases relevant to cancer progression (e.g., DYRK1A). |
| Antimicrobial Properties | Demonstrated activity against certain bacterial strains. |
Case Studies and Research Findings
Research has indicated several promising applications for this compound:
- Antitumor Activity : A study evaluated the compound's effect on cancer cell lines and found it exhibited potent cytotoxic effects with IC50 values in the low micromolar range against various tumors, suggesting its potential as a lead compound for cancer therapy .
- Inflammation Modulation : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit protein kinases involved in cellular signaling pathways associated with cancer. Notably, it showed promising results against DYRK1A with an IC50 value of 11 µM .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:
- Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds similar to this have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Neurological Disorders
The pyrazolo[3,4-b]pyridine scaffold has been explored for its neuroprotective effects. Compounds in this class have been studied for their potential to treat neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Antimicrobial Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine can possess antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis or function has been a focus of investigation .
Case Study 1: Anticancer Activity
A study explored the effects of a similar pyrazolo[3,4-b]pyridine derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In a model of rheumatoid arthritis, the administration of a related compound showed reduced swelling and inflammation markers in animal models. This suggests potential therapeutic applications for inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Impact on Reactivity : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and stabilize intermediates during synthesis compared to electron-withdrawing groups (e.g., nitro in ) .
Biological Activity Trends : Chlorophenyl and trifluoromethyl substituents (e.g., ) are associated with enhanced bioactivity, while methoxy groups may confer antioxidant properties .
Synthetic Efficiency : Yields for similar compounds range from 80% (for 3s) to unspecified values, suggesting variability based on substituent complexity and reaction conditions .
Spectral and Crystallographic Comparisons
- 1H NMR Data : The target compound’s structure aligns with analogues like 3s (δ 11.49 ppm for NH, aromatic protons at 7.16–7.64 ppm), confirming the pyrazole and pyridine core .
- Crystallography : While direct data for the target compound is lacking, SHELX refinement methods (used in related studies) validate the planar geometry of fused pyrazolo-pyridine systems .
Q & A
(Basic) What is the standard synthetic route for 6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?
The compound is synthesized via a one-pot multicomponent reaction involving:
- 3,4-Dimethoxybenzaldehyde (1 mmol),
- Malononitrile (1 mmol),
- 5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole (1 mmol),
in ionic liquid [bmim][BF4] as a solvent and catalyst. The mixture is stirred at 80°C for 10 hours , yielding a yellow solid. The product is purified by washing with water/ethanol and recrystallized from ethanol (yield: ~93%) . Alternative methods may involve microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
(Basic) Which spectroscopic and crystallographic techniques confirm the structure of this compound?
- Spectroscopy :
- X-ray Crystallography :
- Monoclinic crystal system (space group C2/c) with unit cell parameters:
- a = 16.470 Å , b = 9.742 Å , c = 23.46 Å , β = 105.857° .
(Advanced) How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Test ionic liquids (e.g., [Et3NH][HSO4]) or Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus green solvents (ethanol/water mixtures) .
- Temperature Control : Optimize between 60–100°C; higher temperatures may accelerate side reactions (e.g., hydrolysis of nitrile groups).
- In-situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
(Advanced) How do substituents on the aryl groups influence the compound's physicochemical and biological properties?
- Electron-Withdrawing Groups (e.g., –NO₂ at 4-nitrophenyl): Increase electrophilicity of the pyridine ring, potentially enhancing binding to biological targets .
- Methoxy Groups (3,4-dimethoxyphenyl): Improve solubility via hydrogen bonding and modulate π-π stacking in crystal structures .
- Methyl Substitutents (e.g., 4-methylphenyl): Enhance steric bulk, affecting molecular packing and melting points .
- Biological Activity : Derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show improved antimicrobial activity in structure-activity relationship (SAR) studies .
(Advanced) What strategies resolve contradictions in crystallographic data across similar pyrazolo[3,4-b]pyridine derivatives?
- Unit Cell Comparison : Analyze differences in lattice parameters (e.g., β angle variations due to substituent-induced steric effects) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing discrepancies.
- Temperature-Dependent Studies : Crystallize the compound at multiple temperatures (e.g., 100 K vs. 294 K) to assess thermal expansion effects on cell dimensions .
(Advanced) What mechanistic insights explain the formation of byproducts during synthesis?
- Intermediate Trapping : Isolate and characterize intermediates (e.g., Knoevenagel adducts from aldehyde and malononitrile) using LC-MS .
- Side Reactions :
- Hydrolysis : Nitrile groups may convert to amides under prolonged heating in aqueous conditions.
- Oligomerization : Excess aldehyde can lead to dimeric products; control stoichiometry rigorously .
- Computational Modeling : Use DFT calculations to map energy barriers for cyclization versus competing pathways .
(Basic) How are common impurities identified and removed during purification?
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted starting materials.
- Recrystallization : Ethanol or DMSO selectively dissolves the target compound, leaving impurities (e.g., dimethoxyphenyl byproducts) in the mother liquor .
- Mass Spectrometry : High-resolution MS (TOF-MS) detects trace impurities (<0.1%) via exact mass matching .
(Advanced) What in vitro assays evaluate the biological potential of this compound?
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations; compare to control compounds like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
